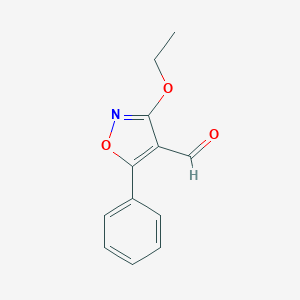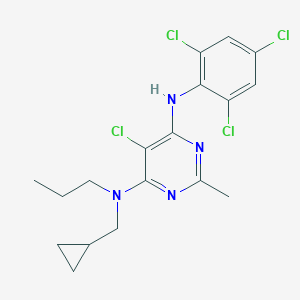![molecular formula C7H7N3O2S B063243 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE CAS No. 164124-12-3](/img/structure/B63243.png)
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a heterocyclic compound that contains a pyridine ring fused to a thiadiazine ring. This compound is of interest due to its ability to selectively damage dopaminergic neurons, which has led to its use in animal models of Parkinson's disease.
Mécanisme D'action
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE is metabolized by monoamine oxidase B (MAO-B) to form MPP+ (1-methyl-4-phenylpyridinium), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the loss of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective damage to dopaminergic neurons by 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE leads to a depletion of dopamine in the striatum, which is the hallmark of Parkinson's disease. This results in motor symptoms such as tremors, rigidity, and bradykinesia. 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE has also been shown to cause non-motor symptoms such as cognitive impairment and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE in research is its ability to selectively damage dopaminergic neurons, which mimics the neurodegenerative process that occurs in Parkinson's disease. This allows researchers to study the disease and develop potential treatments. However, a limitation of using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE is that it is a potent neurotoxin that can be hazardous to handle. It also requires specialized equipment and expertise to administer safely to animals.
Orientations Futures
1. Developing novel treatments for Parkinson's disease based on the mechanism of action of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE.
2. Studying the role of oxidative stress in neurodegenerative diseases using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE as a model.
3. Investigating the potential use of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE in other animal models of neurodegenerative diseases.
4. Developing new neuroprotective agents that can prevent or mitigate the effects of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE toxicity.
5. Studying the long-term effects of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE exposure on brain function and behavior.
Applications De Recherche Scientifique
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE has been widely used as a research tool to study the pathophysiology of Parkinson's disease. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This mimics the neurodegenerative process that occurs in Parkinson's disease, making 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE a valuable tool for studying the disease and developing potential treatments.
Propriétés
Numéro CAS |
164124-12-3 |
|---|---|
Formule moléculaire |
C7H7N3O2S |
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
3-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-4H,1H3,(H,9,10) |
Clé InChI |
PBPMLDLIJXVMQP-UHFFFAOYSA-N |
SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
SMILES canonique |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
Synonymes |
4H-Pyrido[3,2-e]-1,2,4-thiadiazine,3-methyl-,1,1-dioxide(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)


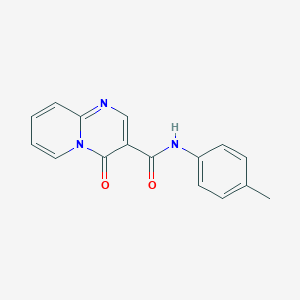
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
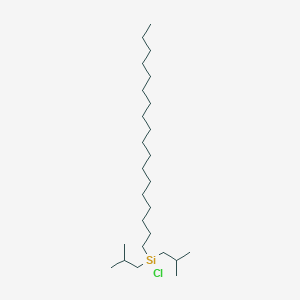
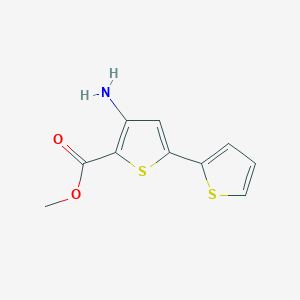
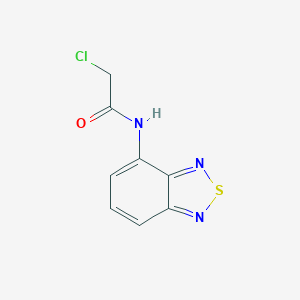

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
